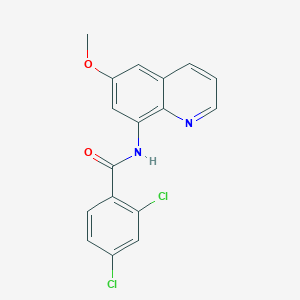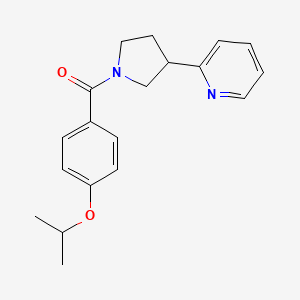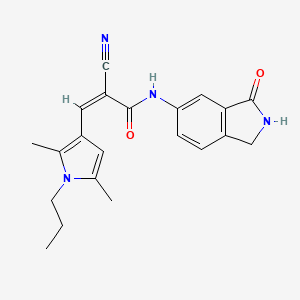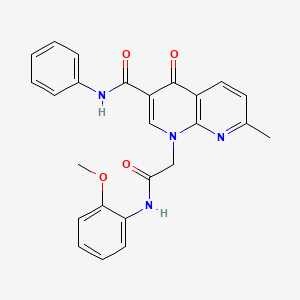![molecular formula C14H7F5N4O B2626295 3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034503-87-0](/img/structure/B2626295.png)
3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a synthetic molecule with a molecular formula of C14H7F5N4O . It has an average mass of 342.224 Da and a monoisotopic mass of 342.054016 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions. For example, the Suzuki–Miyaura cross-coupling reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined experimentally . The compound’s dipole moment changes can be calculated .科学的研究の応用
Microwave-Assisted Synthesis for Heterocycles Incorporation
A study highlights the microwave-assisted synthesis technique to produce fused heterocycles incorporating the trifluoromethyl moiety, a method that could potentially apply to synthesizing compounds like 3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide. This approach offers a rapid and efficient pathway to generate compounds with potential pharmaceutical applications (Shaaban, 2008).
Novel PET Agents for Imaging in Cancers
Research into similar pyrazolopyrimidine derivatives has explored their synthesis for use as PET imaging agents in cancer. These compounds, due to their structural attributes, can be designed to target specific proteins or mutations within cancer cells, offering a pathway for diagnostic applications (Wang et al., 2013).
Anticancer and Anti-Inflammatory Agents
A study on pyrazolopyrimidine derivatives reveals their potential as anticancer and anti-inflammatory agents. The structural modification of these compounds, akin to this compound, allows for the development of targeted therapies against specific cancer types and inflammatory conditions (Rahmouni et al., 2016).
Antimicrobial Applications
Another study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives highlights their potential as antimicrobial agents. These compounds show promise in combating bacterial and fungal infections, suggesting that similar compounds could be designed to enhance antimicrobial efficacy (Holla et al., 2006).
Efficient Synthesis for Biological Interest
A novel two-step synthesis process for trifluoromethylated pyrazolo[1,5-a]pyrimidines, starting from 3-aminopyrazoles, showcases an efficient method to produce compounds of biological interest. This synthesis route could be applicable to compounds like this compound, potentially opening new avenues for pharmaceutical development (Jismy et al., 2018).
作用機序
Target of Action
The primary targets of the compound 3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide are currently unknown. This compound is a part of the pyrazolo[1,5-a]pyrimidines family , which has been identified as strategic compounds for optical applications . .
Mode of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it may interact with its targets in a manner similar to other compounds in this family . .
Biochemical Pathways
Given its structural similarity to other pyrazolo[1,5-a]pyrimidines , it may affect similar pathways.
将来の方向性
特性
IUPAC Name |
3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N4O/c15-9-2-1-7(3-10(9)16)13(24)21-8-5-20-12-4-11(14(17,18)19)22-23(12)6-8/h1-6H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWATINNTJCSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626218.png)
![1-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2626221.png)

![4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2626223.png)

![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626226.png)

![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2626228.png)



